



An In-depth Technical Guide to 4-Phenylbenzaldehyde

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Compound of Interest		
Compound Name:	4-Phenylbenzaldehyde	
Cat. No.:	B031587	Get Quote

CAS Number: 3218-36-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Phenylbenzaldehyde**, a versatile aromatic aldehyde with significant applications in organic synthesis and as a precursor in the development of novel therapeutic agents. This document details its chemical and physical properties, safety information, prominent synthesis methodologies with detailed experimental protocols, and its emerging role in medicinal chemistry, particularly as a modulator of key signaling pathways.

Chemical and Physical Properties

4-Phenylbenzaldehyde, also known as 4-biphenylcarboxaldehyde, is a crystalline solid at room temperature. Its biphenyl scaffold and reactive aldehyde group make it a valuable intermediate in a multitude of chemical transformations.



Property	Value	Reference(s)
CAS Number	3218-36-8	[1][2]
Molecular Formula	C13H10O	[1]
Molecular Weight	182.22 g/mol	[1][2]
Appearance	White to off-white or cream- colored solid/crystals	[1]
Melting Point	57-63 °C	[1]
Boiling Point	184 °C at 11 mmHg	[2]
Solubility	Soluble in organic solvents such as ether. Low water solubility.	[1]
Purity	Typically ≥ 95-99%	[1]

Safety Information

4-Phenylbenzaldehyde requires careful handling in a laboratory setting. Below is a summary of its hazard and precautionary statements according to the Globally Harmonized System (GHS).



GHS Information	Codes and Statements
Hazard Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis of 4-Phenylbenzaldehyde

The synthesis of **4-Phenylbenzaldehyde** can be achieved through several methods, with palladium-catalyzed cross-coupling reactions being the most prevalent in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[1]

Materials:

4-Bromobenzaldehyde



- Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- Toluene
- Water (degassed)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
- Solvent Addition: Add a mixture of toluene and degassed water (e.g., 4:1 ratio, 20 mL total).
- Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
- Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

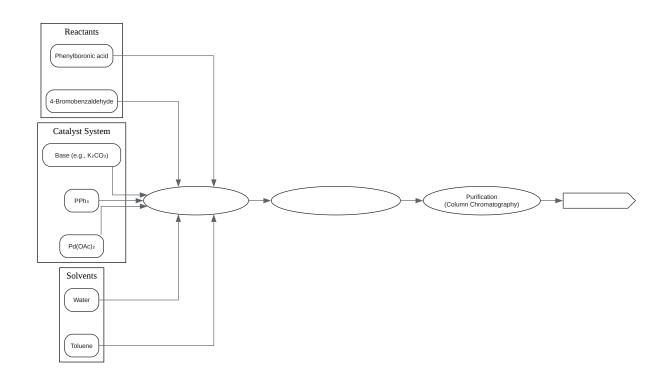






- Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl
 acetate and water, and transfer to a separatory funnel. Separate the organic layer, and
 extract the aqueous layer with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.





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Caption: Workflow for the synthesis of **4-Phenylbenzaldehyde** via Suzuki-Miyaura coupling.

Gomberg-Bachmann Reaction

Foundational & Exploratory





The Gomberg-Bachmann reaction is a classic method for the synthesis of biaryls via the coupling of a diazonium salt with an aromatic compound.[1] While it often results in lower yields compared to modern cross-coupling reactions, it remains a fundamental transformation in organic chemistry.

Materials:

- 4-Aminobenzaldehyde
- Concentrated hydrochloric acid (HCI)
- Sodium nitrite (NaNO₂)
- Benzene
- Sodium hydroxide (NaOH) solution
- Ice
- Diethyl ether (for extraction)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Diazotization: Dissolve 4-aminobenzaldehyde in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the low temperature. Stir for 20-30 minutes to ensure complete formation of the diazonium salt.
- Coupling: In a separate flask, add a large excess of benzene. Slowly add the cold diazonium salt solution to the benzene with vigorous stirring. Gradually add a solution of sodium hydroxide to the reaction mixture.
- Reaction: Continue stirring for several hours at room temperature. The evolution of nitrogen gas should be observed.
- Work-up: Separate the benzene layer and wash it with water and a dilute acid solution.



Purification: Dry the benzene layer over anhydrous Na₂SO₄ and remove the excess benzene
by distillation. The crude **4-Phenylbenzaldehyde** can be further purified by recrystallization
or fractional distillation.

Applications in Research and Drug Development

4-Phenylbenzaldehyde serves as a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its biphenyl structure is a common motif in many biologically active compounds.

Aldehyde Dehydrogenase (ALDH) Inhibition and Cancer Stem Cells

Recent research has highlighted the role of aldehyde dehydrogenases (ALDHs), particularly the ALDH1A3 isoform, in the maintenance of cancer stem cells (CSCs) and the development of chemoresistance.[2][3] Several biphenyl derivatives have been investigated as inhibitors of ALDH. While **4-Phenylbenzaldehyde** itself may not be a potent inhibitor, its scaffold is a valuable starting point for the design of more selective and potent ALDH inhibitors.

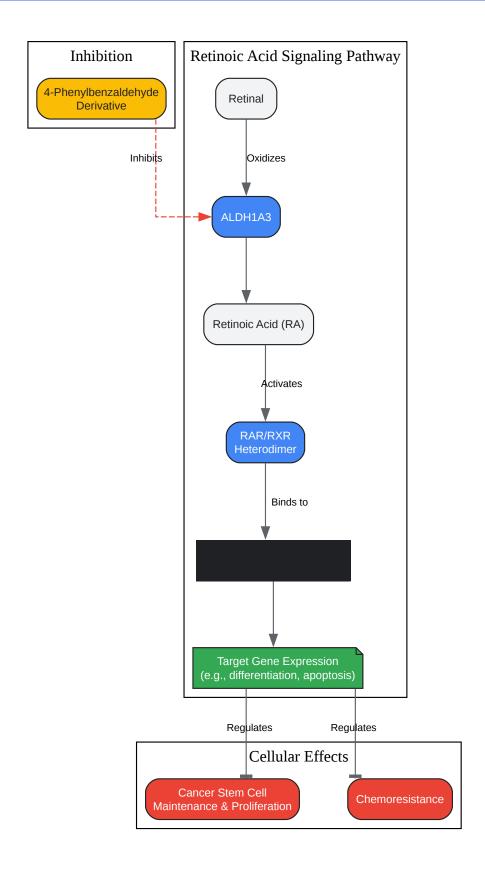
Inhibition of ALDH1A3 can disrupt key signaling pathways that are crucial for CSC survival and proliferation. One of the primary pathways affected is the retinoic acid (RA) signaling pathway. [2][3]

Retinoic Acid (RA) Signaling Pathway

ALDH1A3 is a key enzyme in the synthesis of retinoic acid from retinal. Retinoic acid is a potent signaling molecule that binds to nuclear receptors (RAR and RXR), which in turn regulate the expression of a multitude of genes involved in cell differentiation, proliferation, and apoptosis.[2][3] In the context of cancer, dysregulation of the RA signaling pathway can contribute to tumorigenesis.

By inhibiting ALDH1A3, biphenyl aldehyde derivatives can decrease the intracellular levels of retinoic acid, thereby modulating the expression of RA-responsive genes. This can lead to the suppression of CSC properties and an increased sensitivity to chemotherapy.





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